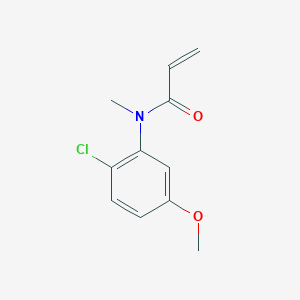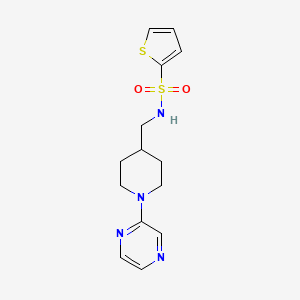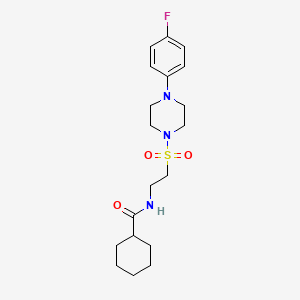![molecular formula C20H19ClN4O2S B2625920 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-49-4](/img/structure/B2625920.png)
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is C19H14ClN5OS. Its three-dimensional structure reveals the spatial arrangement of functional groups, which contributes to its biological activity. Computational methods such as density functional theory (DFT) have been employed to optimize its geometry and predict reactivity indices .
Chemical Reactions Analysis
The compound’s reactivity can be attributed to the presence of the 1,3,4-oxadiazole ring, which participates in various chemical reactions. These reactions include nucleophilic substitution, cyclization, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its stability and potential transformations .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine and its derivatives have been studied for their potential tuberculostatic activity. Research by Foks et al. (2004) in "Acta poloniae pharmaceutica" found that certain derivatives exhibited minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml (Foks et al., 2004).
Lipase and α-Glucosidase Inhibition
In a study by Bekircan et al. (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry", derivatives of this compound were synthesized and tested for their inhibition of lipase and α-glucosidase. Some compounds showed significant inhibitory activities, suggesting potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).
Acetylcholinesterase Inhibition
Saeedi et al. (2019) in "Chemistry & Biodiversity" designed and synthesized derivatives of arylisoxazole-phenylpiperazines, including this compound, as selective acetylcholinesterase inhibitors. These compounds could have implications in treating Alzheimer's disease and other neurodegenerative conditions (Saeedi et al., 2019).
Antibacterial Activity
Research by Deshmukh et al. (2017) in the "Journal of Heterocyclic Chemistry" involved the synthesis of novel oxadiazoles containing the phenylpiperazine nucleus and evaluating their antibacterial properties. Some of these compounds demonstrated moderate antibacterial activity against Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).
Cytotoxicity and Anticancer Properties
Several studies have investigated the cytotoxicity and potential anticancer properties of this compound and its derivatives. Hassanzadeh et al. (2019) in "Research in Pharmaceutical Sciences" synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and found significant cytotoxic activity against certain cancer cell lines (Hassanzadeh et al., 2019).
Wirkmechanismus
The anti-proliferative action of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine involves inhibition of the epidermal growth factor receptor (EGFR), a crucial target in TNBC. Docking simulations reveal favorable binding interactions within the EGFR active site. The compound disrupts EGFR signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells .
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-17-9-5-4-8-16(17)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZVDPVAIUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)
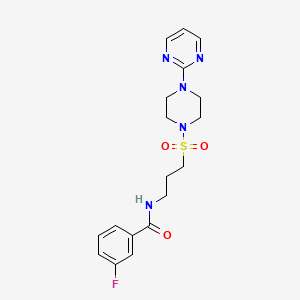
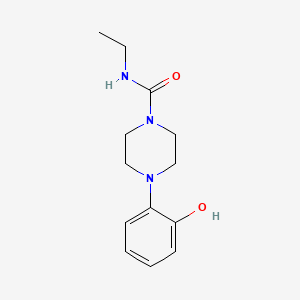

![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)


